molecular formula C29H28N6O5 B4332000 [1',3-bis(2-nitrophenyl)-2,3-dihydro-1H,1'H-2,2'-biimidazol-1-yl](tricyclo[3.3.1.1~3,7~]dec-1-yl)methanone

[1',3-bis(2-nitrophenyl)-2,3-dihydro-1H,1'H-2,2'-biimidazol-1-yl](tricyclo[3.3.1.1~3,7~]dec-1-yl)methanone

Cat. No.: B4332000
M. Wt: 540.6 g/mol
InChI Key: UQXRZNAFGOMWLV-UHFFFAOYSA-N
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Description

1-(1-adamantylcarbonyl)-1’,3-bis(2-nitrophenyl)-2,3-dihydro-1H,1’H-2,2’-biimidazole is a complex organic compound that features a unique structure combining adamantane, nitrophenyl, and biimidazole moieties

Preparation Methods

The synthesis of 1-(1-adamantylcarbonyl)-1’,3-bis(2-nitrophenyl)-2,3-dihydro-1H,1’H-2,2’-biimidazole typically involves multi-step organic reactionsReaction conditions often include the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of the desired product .

Chemical Reactions Analysis

1-(1-adamantylcarbonyl)-1’,3-bis(2-nitrophenyl)-2,3-dihydro-1H,1’H-2,2’-biimidazole undergoes various chemical reactions, including:

    Oxidation: The nitrophenyl groups can be oxidized to form nitro derivatives.

    Reduction: The nitro groups can be reduced to amines using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The adamantylcarbonyl group can undergo nucleophilic substitution reactions. Common reagents used in these reactions include hydrogen gas, palladium catalysts, and strong acids or bases.

Scientific Research Applications

1-(1-adamantylcarbonyl)-1’,3-bis(2-nitrophenyl)-2,3-dihydro-1H,1’H-2,2’-biimidazole has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(1-adamantylcarbonyl)-1’,3-bis(2-nitrophenyl)-2,3-dihydro-1H,1’H-2,2’-biimidazole involves its interaction with specific molecular targets. The adamantyl group enhances the compound’s lipophilicity, allowing it to interact with lipid membranes. The nitrophenyl groups can participate in redox reactions, potentially leading to the generation of reactive oxygen species. These interactions can affect various cellular pathways, leading to the compound’s observed biological effects .

Comparison with Similar Compounds

1-(1-adamantylcarbonyl)-1’,3-bis(2-nitrophenyl)-2,3-dihydro-1H,1’H-2,2’-biimidazole can be compared with other similar compounds, such as:

Properties

IUPAC Name

1-adamantyl-[3-(2-nitrophenyl)-2-[1-(2-nitrophenyl)imidazol-2-yl]-2H-imidazol-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H28N6O5/c36-28(29-16-19-13-20(17-29)15-21(14-19)18-29)33-12-11-32(23-6-2-4-8-25(23)35(39)40)27(33)26-30-9-10-31(26)22-5-1-3-7-24(22)34(37)38/h1-12,19-21,27H,13-18H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UQXRZNAFGOMWLV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC3CC1CC(C2)(C3)C(=O)N4C=CN(C4C5=NC=CN5C6=CC=CC=C6[N+](=O)[O-])C7=CC=CC=C7[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H28N6O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

540.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
[1',3-bis(2-nitrophenyl)-2,3-dihydro-1H,1'H-2,2'-biimidazol-1-yl](tricyclo[3.3.1.1~3,7~]dec-1-yl)methanone
Reactant of Route 2
[1',3-bis(2-nitrophenyl)-2,3-dihydro-1H,1'H-2,2'-biimidazol-1-yl](tricyclo[3.3.1.1~3,7~]dec-1-yl)methanone
Reactant of Route 3
Reactant of Route 3
[1',3-bis(2-nitrophenyl)-2,3-dihydro-1H,1'H-2,2'-biimidazol-1-yl](tricyclo[3.3.1.1~3,7~]dec-1-yl)methanone
Reactant of Route 4
Reactant of Route 4
[1',3-bis(2-nitrophenyl)-2,3-dihydro-1H,1'H-2,2'-biimidazol-1-yl](tricyclo[3.3.1.1~3,7~]dec-1-yl)methanone
Reactant of Route 5
Reactant of Route 5
[1',3-bis(2-nitrophenyl)-2,3-dihydro-1H,1'H-2,2'-biimidazol-1-yl](tricyclo[3.3.1.1~3,7~]dec-1-yl)methanone
Reactant of Route 6
Reactant of Route 6
[1',3-bis(2-nitrophenyl)-2,3-dihydro-1H,1'H-2,2'-biimidazol-1-yl](tricyclo[3.3.1.1~3,7~]dec-1-yl)methanone

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